REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=2[C:12]#[N:13])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH:19]OS([O-])=O.[K+].[OH2:25]>CO>[CH3:8][C:6]1[CH:5]=[C:4]([S:9]([C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=2[C:12]#[N:13])(=[O:19])=[O:25])[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2|
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Name
|
2-[(3,5-Dimethylphenyl)thio]-6-fluorobenzonitrile
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 200 ml of methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (flash; Hex/EtOAc 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)S(=O)(=O)C1=C(C#N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |